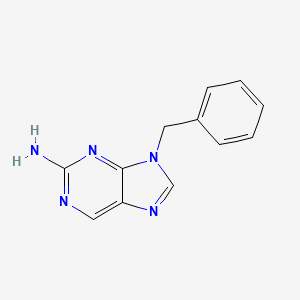
9-Benzylpurin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzylpurin-2-amine: is an organic compound with the molecular formula C12H11N5 . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The compound is characterized by the presence of a benzyl group attached to the ninth position of the purine ring and an amino group at the second position. This structural modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylpurin-2-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 2-aminopurine with benzyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group at the second position of the purine ring attacks the benzyl halide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9-Benzylpurin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the second position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-Benzylpurin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to investigate enzyme kinetics and inhibition mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 9-Benzylpurin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
2-Aminopurine: A precursor in the synthesis of 9-Benzylpurin-2-amine.
9-Benzyladenine: Another benzylated purine derivative with similar structural features.
2-Amino-9-benzyl-9H-purine: A closely related compound with slight structural variations.
Uniqueness: this compound is unique due to the specific positioning of the benzyl and amino groups on the purine ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential biological activities make it a valuable compound for various scientific research applications.
Properties
CAS No. |
226247-80-9 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
9-benzylpurin-2-amine |
InChI |
InChI=1S/C12H11N5/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,16) |
InChI Key |
XIVMTDGNMPFFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



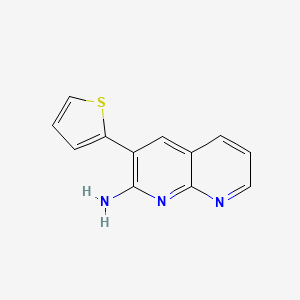
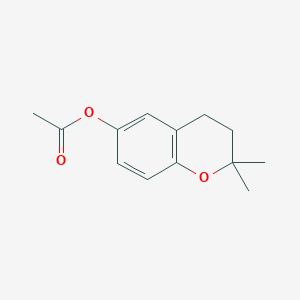
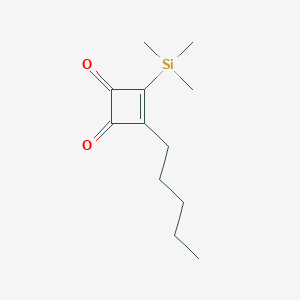
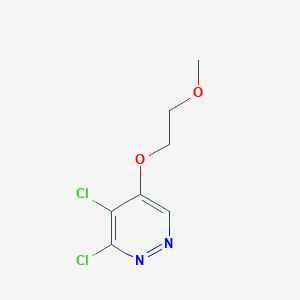
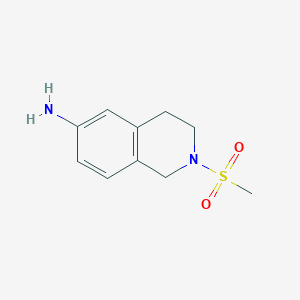


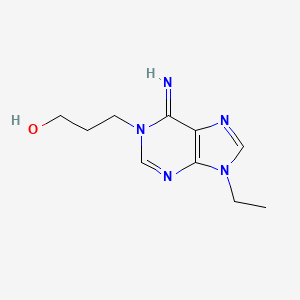

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
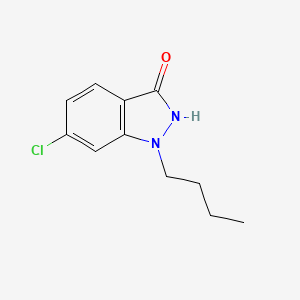
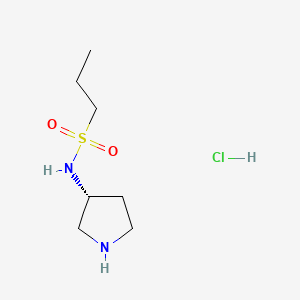
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)
